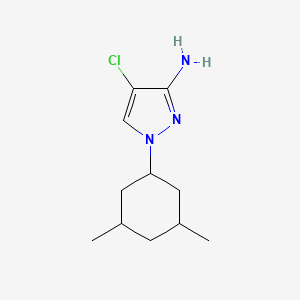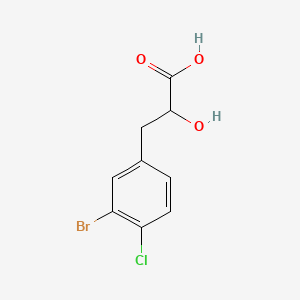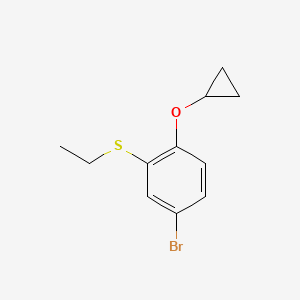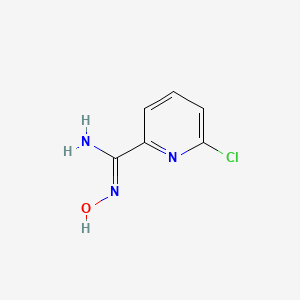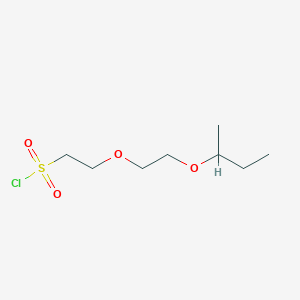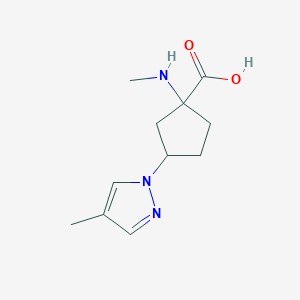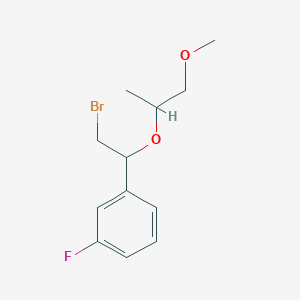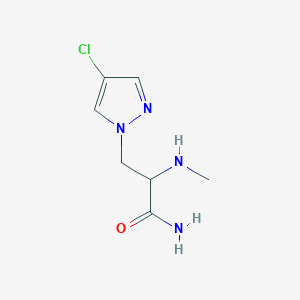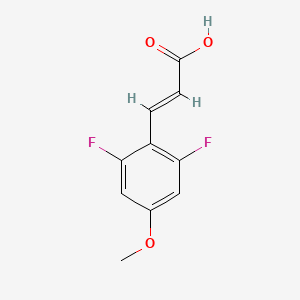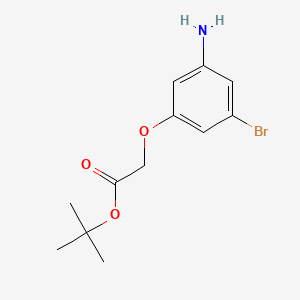
Tert-butyl2-(3-amino-5-bromophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl2-(3-amino-5-bromophenoxy)acetate: is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with an amino and a bromine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-(3-amino-5-bromophenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-5-bromophenol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Product Isolation: The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming various derivatives.
Coupling Reactions: The phenoxy group allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Coupling Reactions: Palladium catalysts in the presence of appropriate ligands.
Major Products Formed:
Nucleophilic Substitution: Formation of derivatives with different nucleophiles.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Coupling Reactions: Formation of biaryl or aryl-alkyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in organic synthesis to create more complex molecules.
Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: Used in the preparation of bioconjugates for studying biological processes.
Medicine:
Drug Development: Potential use in the development of new drugs due to its unique functional groups.
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl2-(3-amino-5-bromophenoxy)acetate depends on its application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, the amino group can form hydrogen bonds and participate in various biochemical interactions. The bromine atom can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Tert-butyl bromoacetate: A related compound used in similar synthetic applications.
3-amino-5-bromophenol: The starting material for the synthesis of tert-butyl2-(3-amino-5-bromophenoxy)acetate.
Phenoxyacetic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness: this compound is unique due to the presence of both an amino and a bromine group on the phenoxy ring, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C12H16BrNO3 |
|---|---|
Peso molecular |
302.16 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-amino-5-bromophenoxy)acetate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)7-16-10-5-8(13)4-9(14)6-10/h4-6H,7,14H2,1-3H3 |
Clave InChI |
ATWCEWFDSKYWLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=CC(=CC(=C1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


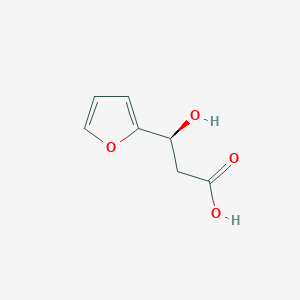
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)

